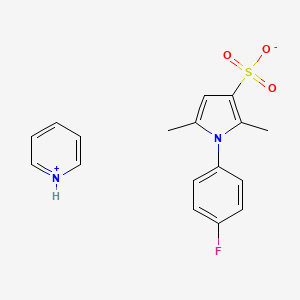
1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonate;pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-E-12 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of OSM-E-12 is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
OSM-E-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of OSM-E-12 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of OSM-E-12 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
OSM-E-12 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: OSM-E-12 is studied for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: The compound is investigated for its potential therapeutic applications in treating inflammatory diseases, bone disorders, and certain types of cancer.
Industry: OSM-E-12 is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of OSM-E-12 involves its interaction with specific molecular targets and pathways. It primarily acts through the oncostatin M receptor, which is involved in various signaling cascades that regulate inflammation, bone metabolism, and cell proliferation. The binding of OSM-E-12 to its receptor activates downstream signaling pathways, including the JAK-STAT and MAPK pathways, leading to the modulation of gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to OSM-E-12 include:
OSM-S-106: Known for its activity against Plasmodium falciparum and its potential as an antimalarial agent.
OSM-R-12: Studied for its role in regulating bone metabolism and inflammation.
OSM-T-15: Investigated for its effects on cancer cell proliferation and differentiation
Uniqueness of OSM-E-12
OSM-E-12 stands out due to its unique combination of properties, including its high specificity for the oncostatin M receptor and its potent biological activity. This makes it a valuable tool in research and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C17H17FN2O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-sulfonate;pyridin-1-ium |
InChI |
InChI=1S/C12H12FNO3S.C5H5N/c1-8-7-12(18(15,16)17)9(2)14(8)11-5-3-10(13)4-6-11;1-2-4-6-5-3-1/h3-7H,1-2H3,(H,15,16,17);1-5H |
InChI Key |
GVWFBFKDWILLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)S(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[2-(Dimethylamino)ethoxy]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798577.png)


![(5Z)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798585.png)
![5-[[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798589.png)
![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798600.png)
![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide](/img/structure/B10798606.png)
![Methyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798614.png)
![[1-(4-Fluorophenyl)triazol-4-yl]methyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798617.png)
![5-[[2,5-Dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798620.png)
![[1-(4-Fluorophenyl)triazol-4-yl]methyl 2-bromoacetate](/img/structure/B10798628.png)
![(2E,5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10798636.png)
![3-(Thieno[3,2-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B10798642.png)
![4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzonitrile](/img/structure/B10798648.png)
